molecular formula C17H22N2O4 B2562853 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide CAS No. 1286714-31-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Cat. No.: B2562853
CAS No.: 1286714-31-5
M. Wt: 318.373
InChI Key: WVIVMHYKLBGAPU-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a complex organic compound featuring a pyrrolidinone ring and a hydroxy-methyl-phenylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the acetamide group and the hydroxy-methyl-phenylbutyl side chain. Key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as γ-butyrolactone and ammonia or primary amines under acidic or basic conditions.

    Acetamide Group Introduction: The acetamide group is often introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Side Chain Attachment: The hydroxy-methyl-phenylbutyl side chain is typically attached through nucleophilic substitution reactions, where the hydroxyl group reacts with a suitable leaving group on the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄

    Reducing Agents: LiAlH₄, NaBH₄ (Sodium borohydride)

    Nucleophiles: Alcohols, amines, thiols

Major Products

    Oxidation Products: Ketones or aldehydes from the oxidation of the hydroxyl group.

    Reduction Products: Alcohols from the reduction of carbonyl groups.

    Substitution Products: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to bioactive molecules.

    Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique functional groups.

    Industrial Applications: Potential use in the synthesis of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxopyrrolidin-1-yl)acetamide: Lacks the hydroxy-methyl-phenylbutyl side chain, making it less complex.

    N-(2-Hydroxy-2-methyl-4-phenylbutyl)acetamide:

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is unique due to the combination of its pyrrolidinone ring and hydroxy-methyl-phenylbutyl side chain, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(23,10-9-13-5-3-2-4-6-13)12-18-14(20)11-19-15(21)7-8-16(19)22/h2-6,23H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIVMHYKLBGAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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